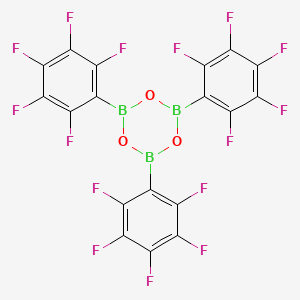

Boroxin, tris(perfluorophenyl)-

Description

Contextualization within Boron-Oxygen Heterocyclic Systems

Boron-oxygen heterocycles encompass a diverse range of compounds characterized by the presence of both boron and oxygen atoms within a cyclic framework. Among these, boroxines, the cyclic trimers of boronic acids, are of significant interest. researchgate.netnih.gov The formation of the boroxine (B1236090) ring is a reversible dehydration process, often driven by the removal of water. researchgate.netnih.gov This dynamic nature has been harnessed in the construction of self-healing materials and supramolecular architectures. researchgate.net The planarity of the boroxine ring, unless sterically hindered, is a key structural feature. rsc.orgiucr.org

Significance of Boroxin Ring Architectures in Advanced Chemical Research

The tripodal arrangement of substituents on the boroxine ring provides a defined spatial orientation, a feature that is highly sought after in various fields of chemical research. rsc.org This includes the development of dendrimers, hyperbranched polymers, and catalysts. rsc.org Furthermore, the Lewis acidic nature of the boron atoms within the boroxine ring allows for interactions with Lewis bases, a property that is central to their application in molecular recognition and the construction of functional materials. researchgate.netrsc.org The ability to form dynamic covalent bonds makes boroxine-based structures adaptable and responsive to their environment. rsc.org

Overview of Perfluorinated Arylboron Compounds in Lewis Acid Chemistry

Perfluorinated arylboron compounds, most notably tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are renowned for their exceptional Lewis acidity. wikipedia.orgresearchgate.netsigmaaldrich.com This heightened acidity stems from the strong electron-withdrawing effect of the fluorine atoms on the phenyl rings, which significantly increases the electrophilicity of the central boron atom. mdpi.com This property has made them invaluable as catalysts and co-catalysts in a wide array of chemical transformations, including olefin polymerization, hydrosilylation, and frustrated Lewis pair (FLP) chemistry. wikipedia.orgresearchgate.netmdpi.com The thermal stability and relative inertness of the B-C bonds in these compounds further enhance their utility in demanding catalytic cycles. wikipedia.org Upon exposure to moisture, tris(pentafluorophenyl)borane can decompose to form boronic acids and subsequently boroxines, particularly with heating. rsc.org

The structure of tris(pentafluorophenyl)boroxine reveals an essentially planar boroxine ring. iucr.orgepa.gov The pentafluorophenyl rings are also planar and are oriented at a slight dihedral angle to the boroxine ring. iucr.orgepa.gov The packing of these molecules in the solid state is influenced by intermolecular interactions, including short B···F contacts. epa.gov

Interactive Data Table: Properties of Boroxin, tris(perfluorophenyl)-

| Property | Value | Reference |

| Systematic Name | 2,4,6-tris(pentafluorophenyl)-1,3,5,2,4,6-trioxatriborinane | nih.gov |

| Molecular Formula | C₁₈B₃F₁₅O₃ | epa.gov |

| Appearance | Colorless solid | wikipedia.org |

| Molecular Shape (Boroxine Ring) | Planar | iucr.orgepa.gov |

| Solubility in Water | Forms adduct | wikipedia.orgchemeurope.com |

| Melting Point | 126-131 °C (for Tris(pentafluorophenyl)borane) | wikipedia.orgchemeurope.com |

Detailed Research Findings

Recent research has further illuminated the unique characteristics of perfluorinated boroxins and their parent boranes. The Lewis acidity of fluoroarylboranes has been a subject of comparative studies, confirming that B(C₆F₅)₃ is a remarkably strong Lewis acid. researchgate.net This high Lewis acidity is central to its catalytic activity, for instance, in the Piers-Rubinsztajn reaction for the synthesis of siloxanes. rsc.org

The synthesis of tris(pentafluorophenyl)borane, the precursor to the corresponding boroxine, is typically achieved through the reaction of a pentafluorophenyl Grignard or lithium reagent with a boron trihalide. wikipedia.orgresearchgate.netgoogle.com The compound is known to be highly hygroscopic, readily forming a hydrate (B1144303) adduct. wikipedia.orgresearchgate.net

The applications of tris(pentafluorophenyl)borane and by extension, its boroxine derivative, are extensive. It serves as a potent catalyst in organic synthesis, facilitating reactions such as hydride transfer and the reduction of various functional groups. researchgate.netnih.govrsc.org Its role as a co-catalyst in Ziegler-Natta polymerization is a landmark application. wikipedia.orgresearchgate.net Furthermore, its strong Lewis acidity has been exploited in the development of "frustrated Lewis pairs," which are capable of activating small molecules like dihydrogen. wikipedia.org

Properties

CAS No. |

223440-98-0 |

|---|---|

Molecular Formula |

C18B3F15O3 |

Molecular Weight |

581.6 g/mol |

IUPAC Name |

2,4,6-tris(2,3,4,5,6-pentafluorophenyl)-1,3,5,2,4,6-trioxatriborinane |

InChI |

InChI=1S/C18B3F15O3/c22-4-1(5(23)11(29)16(34)10(4)28)19-37-20(2-6(24)12(30)17(35)13(31)7(2)25)39-21(38-19)3-8(26)14(32)18(36)15(33)9(3)27 |

InChI Key |

IBNIGVWTCXYCJM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OB(OB(O1)C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Boroxin, Tris Perfluorophenyl

Thermal Dehydrative Cyclization Pathways from Arylboronic Acids

The most common and well-established method for the formation of boroxines is the thermal dehydrative cyclization of the corresponding arylboronic acids. This process involves the intermolecular condensation of three boronic acid molecules to form the six-membered B-O-B ring of the boroxine (B1236090), with the elimination of three molecules of water.

Mechanistic Considerations of Boroxin Ring Formation

The mechanism is understood to involve the nucleophilic attack of an oxygen atom from one boronic acid molecule onto the vacant p-orbital of the boron atom of another, leading to a dimeric intermediate and the elimination of a water molecule. This process repeats to form the final trimeric boroxine structure. The equilibrium can be shifted towards the boroxine by the removal of water, typically through azeotropic distillation or by using a dehydrating agent. researchgate.net Conversely, the presence of water can hydrolyze the boroxine back to the boronic acid. rsc.org

Influence of Perfluorination on Cyclotrimerization Efficiency

The efficiency of the cyclotrimerization of arylboronic acids is significantly influenced by the electronic nature of the substituents on the aryl ring. Generally, electron-donating groups tend to stabilize the resulting boroxine and favor its formation. rsc.orgrsc.org Conversely, strong electron-withdrawing groups, such as the perfluorophenyl group, are known to destabilize the boroxine ring, making the cyclotrimerization less favorable. rsc.org This is attributed to the increased Lewis acidity of the boron centers in the boroxine ring, which makes them more susceptible to nucleophilic attack by water, thus favoring the reverse hydrolysis reaction.

While specific quantitative data on the cyclotrimerization efficiency of pentafluorophenylboronic acid is not extensively reported in the literature, the known electronic effects suggest that driving the equilibrium towards tris(perfluorophenyl)boroxin likely requires stringent anhydrous conditions and efficient removal of water. The strong inductive effect of the fluorine atoms in the perfluorophenyl group significantly increases the electrophilicity of the boron atoms, which could potentially increase the rate of the initial condensation steps but also accelerates the rate of hydrolysis. researchgate.net

Table 1: Influence of Substituents on Arylboroxine Formation

| Substituent on Phenyl Ring | Electronic Effect | Influence on Boroxine Formation |

| Electron-donating (e.g., -OCH₃) | Increases electron density on boron | Favors boroxine formation |

| Electron-withdrawing (e.g., -CF₃) | Decreases electron density on boron | Disfavors boroxine formation |

| Perfluorophenyl (-C₆F₅) | Strongly electron-withdrawing | Strongly disfavors boroxine formation |

This table provides a qualitative summary based on established principles of boroxine chemistry.

Emerging Synthetic Approaches for Boroxin, tris(perfluorophenyl)-

While thermal dehydration remains the primary route, research into novel synthetic methodologies for organoboron compounds is ongoing.

Solution Plasma Synthesis Techniques

Solution plasma synthesis is an emerging technique that utilizes plasma discharge in or in contact with a liquid to drive chemical reactions. This method can generate highly reactive species at relatively low bulk temperatures. While the application of solution plasma techniques for the direct synthesis of fluorinated compounds has been explored, its specific use for the synthesis of tris(perfluorophenyl)boroxin has not been reported in the available literature. byjus.comnih.gov In principle, this technique could offer a non-thermal pathway for the dehydration of pentafluorophenylboronic acid, potentially avoiding side reactions that might occur at higher temperatures. However, dedicated research would be required to establish its feasibility and efficiency for this specific transformation.

Controlled Functionalization and Derivatization Strategies

The functionalization and derivatization of pre-formed boroxine rings allow for the synthesis of more complex structures. For boroxines in general, functionalization can occur at the boron atoms or the aryl substituents. However, specific strategies for the controlled functionalization and derivatization of tris(perfluorophenyl)boroxin are not well-documented. The high reactivity of the B-O bonds in the boroxine ring, especially when activated by the electron-withdrawing perfluorophenyl groups, presents a challenge for selective transformations. Reactions would likely need to be conducted under strictly anhydrous conditions to prevent ring opening. Potential derivatization could involve the reaction of the boroxine with nucleophiles, but this would likely lead to the cleavage of the B-O bonds. nih.gov

Advanced Purification and Isolation Protocols for Highly Fluorinated Boroxins

The purification of tris(perfluorophenyl)boroxin is complicated by its likely sensitivity to moisture. Therefore, purification and isolation must be carried out using air-sensitive techniques under an inert atmosphere (e.g., nitrogen or argon). cardiff.ac.ukgoogle.com

Given the high fluorine content and the nature of related compounds like tris(pentafluorophenyl)borane (B72294), sublimation under high vacuum is a probable and effective method for obtaining high-purity tris(perfluorophenyl)boroxin. rsc.orgresearchgate.net This technique separates the volatile boroxine from non-volatile impurities.

Azeotropic distillation is another powerful technique for the purification of boroxines, as it facilitates the removal of water and can drive the equilibrium of the cyclotrimerization reaction towards the product. researchgate.netbyjus.comwikipedia.org An appropriate entrainer, an organic solvent that forms a low-boiling azeotrope with water, would be required. The choice of solvent would be critical to ensure it does not react with the highly Lewis acidic boroxine.

Table 2: Potential Purification Techniques for Tris(perfluorophenyl)boroxin

| Technique | Principle | Considerations for Tris(perfluorophenyl)boroxin |

| Sublimation | Separation based on volatility under reduced pressure. | Likely effective due to the fluorinated nature of the compound. Requires high vacuum and controlled temperature. |

| Azeotropic Distillation | Removal of water by forming a low-boiling azeotrope with a solvent. | Can be used to drive the synthesis and purify the product. The solvent must be inert to the highly Lewis acidic boroxine. |

| Recrystallization | Purification based on differences in solubility. | Requires a suitable anhydrous solvent system in which the boroxine has a steep solubility curve. |

| Filtration under Inert Atmosphere | Separation of solid product from liquid impurities. | Standard technique for air-sensitive solids, often used in conjunction with recrystallization. google.com |

Molecular and Electronic Structure Elucidation of Boroxin, Tris Perfluorophenyl

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is a cornerstone technique for the characterization of Boroxin, tris(perfluorophenyl)-, offering precise insights into the local chemical environments of the boron and fluorine nuclei.

The ¹⁹F NMR spectrum of Boroxin, tris(perfluorophenyl)- provides distinct signals corresponding to the ortho, meta, and para fluorine atoms of the perfluorophenyl rings. In a chloroform-d solution, the chemical shifts are observed at δ = -137.9 ppm (ortho-F), -157.9 ppm (para-F), and -164.1 ppm (meta-F). These assignments are consistent and provide a reliable fingerprint for the compound's identification.

| Position | Chemical Shift (δ) in ppm |

|---|---|

| ortho-F | -137.9 |

| para-F | -157.9 |

| meta-F | -164.1 |

The ¹¹B NMR spectrum of Boroxin, tris(perfluorophenyl)- features a single resonance, indicating the equivalence of the three boron atoms within the boroxine (B1236090) ring. This signal appears at a chemical shift of δ = 17.6 ppm (with an external reference of BF₃·Et₂O). This value is characteristic of a three-coordinate boron atom in a boroxine environment. The structures of fluorinated boroxines have been confirmed by comparing their experimental ¹⁹F and ¹¹B NMR chemical shifts with those obtained by theoretical DFT-GIAO methods.

Variable-temperature NMR studies have been particularly insightful in understanding the dynamic processes involving Boroxin, tris(perfluorophenyl)-, especially in the context of its interaction with other species. For instance, in studies of fluoride (B91410) anion binding, rapid equilibration of the fluoride anion among the three boron centers of the boroxine ring is observed at ambient temperature. This dynamic exchange process leads to a single ¹⁹F NMR absorption for all the aromatic ortho- or para-fluorine atoms, indicating that the fluoride is not localized on one boron atom on the NMR timescale at these temperatures. This highlights a fluxional process occurring in solution.

UV-Vis spectroscopy is a valuable tool for investigating the electronic properties and complexation behavior of Boroxin, tris(perfluorophenyl)-. Studies on the binding of fluoride anions to this boroxine have utilized UV-Vis spectroscopy to determine the stoichiometry of the resulting complexes. These spectroscopic studies have shown that for the perfluorinated boroxin, more than one type of complex can coexist in solution in addition to a 1:1 complex.

The infrared spectrum of Boroxin, tris(perfluorophenyl)- displays several characteristic strong absorption bands that are indicative of its molecular structure. Key vibrational modes include strong bands at 1385 cm⁻¹ and 1365 cm⁻¹, which are associated with the B-O stretching vibrations within the boroxine ring. Other significant absorptions are observed at 1090 cm⁻¹ and 980 cm⁻¹, corresponding to vibrations of the perfluorophenyl groups.

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 1385 | B-O Stretch |

| 1365 | B-O Stretch |

| 1090 | Perfluorophenyl Group Vibration |

| 980 | Perfluorophenyl Group Vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State Structure Determination

The precise three-dimensional arrangement of atoms in the solid state provides fundamental insights into the bonding and non-covalent interactions that govern the properties of a molecule. For Boroxin, tris(perfluorophenyl)-, single-crystal X-ray diffraction has been the definitive technique for elucidating its molecular and supramolecular structure.

Single-crystal X-ray diffraction analysis of Boroxin, tris(perfluorophenyl)- has unequivocally established its molecular structure. The analysis reveals that the molecule is located on a crystallographic twofold rotation axis which passes through the boroxine ring and one of the pentafluorophenyl rings . This crystallographic symmetry imposes certain geometric constraints on the molecule in the solid state.

The core of the molecule consists of a B₃O₃ ring, which is found to be essentially planar, with a root-mean-square (r.m.s.) deviation of 0.027 Å . The high degree of planarity is indicative of the delocalized π-system within the boroxine ring. Similarly, the three pentafluorophenyl rings attached to the boron atoms are also essentially planar, with r.m.s. deviations of 0.004 Å and 0.001 Å for the two symmetry-independent rings .

The geometric parameters of the boroxine ring in Boroxin, tris(perfluorophenyl)- are consistent with those of other comparable boroxine structures . The planarity of the boroxine and the pentafluorophenyl rings is a dominant conformational feature.

A notable aspect of the molecule's conformation is the relative orientation of the pentafluorophenyl rings with respect to the central boroxine ring. The dihedral angles between the boroxine ring and the two symmetry-independent benzene rings are 8.64 (10)° and 8.74 (12)° . This near-orthogonal arrangement minimizes steric hindrance between the fluorine atoms on the phenyl rings and the atoms of the boroxine core. Furthermore, the two symmetry-independent pentafluorophenyl rings are nearly coparallel to each other, with a dihedral angle of 0.80 (11)° .

| Parameter | Value |

|---|---|

| Boroxine Ring r.m.s. Deviation (Å) | 0.027 |

| Pentafluorophenyl Ring 1 r.m.s. Deviation (Å) | 0.004 |

| Pentafluorophenyl Ring 2 r.m.s. Deviation (Å) | 0.001 |

| Dihedral Angle (Boroxine - Phenyl Ring 1) (°) | 8.64 (10) |

| Dihedral Angle (Boroxine - Phenyl Ring 2) (°) | 8.74 (12) |

| Dihedral Angle (Phenyl Ring 1 - Phenyl Ring 2) (°) | 0.80 (11) |

The crystal packing of Boroxin, tris(perfluorophenyl)- reveals a layered structure. The molecules are organized into planes that are parallel to the (201) crystallographic plane, with an interplanar spacing of 2.99 Å .

| Parameter | Value |

|---|---|

| Molecular Plane Orientation | Parallel to (201) |

| Interplanar Spacing (Å) | 2.99 |

| Short B···F Contact 1 (Å) | 3.040 (2) |

| Short B···F Contact 2 (Å) | 3.1624 (12) |

Theoretical and Computational Investigations of Electronic Structure

Theoretical and computational methods provide a powerful complement to experimental studies, offering detailed insights into the electronic structure and energetics of molecules that can be challenging to probe directly.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are invaluable for obtaining accurate molecular geometries and energies. While the term ab initio encompasses a wide range of methods, including Density Functional Theory (DFT), this section focuses on non-DFT methods such as Hartree-Fock and Møller-Plesset perturbation theory.

A comprehensive search of the current literature did not yield specific studies employing non-DFT ab initio methods for the structural optimization and energetics of isolated Boroxin, tris(perfluorophenyl)-. However, related computational studies on fluorinated boroxines have been conducted using DFT, which is a form of ab initio calculation wikipedia.orgwikipedia.org. These studies provide valuable information, as discussed in the following section. Future research employing high-level non-DFT ab initio methods could further refine our understanding of the electronic structure of this compound .

Density Functional Theory (DFT) has proven to be a robust method for investigating the electronic properties of boroxine systems. Studies on Boroxin, tris(perfluorophenyl)- and its complexes have utilized DFT to understand their structure, reactivity, and spectroscopic properties wikipedia.orgwikipedia.org.

One notable study investigated novel fluorinated boroxines, including tris(pentafluorophenyl)boroxin, for their potential application as anion receptors in lithium-ion batteries. This research employed DFT calculations at the B3LYP/6-311G** level of theory to explore the binding of fluoride anions to the boroxine ring wikipedia.orgwikipedia.org. The structures of the fluorinated boroxines and their corresponding boroxin-fluoride complexes were confirmed by comparing their experimental ¹⁹F and ¹¹B NMR chemical shifts with those calculated using the DFT-GIAO (Gauge-Independent Atomic Orbital) method wikipedia.orgwikipedia.org.

The calculations revealed that the stoichiometry of fluoride anion binding to these boroxines is 1:1. For the less fluorinated analogue, tris(2,6-difluorophenyl)boroxin, DFT calculations showed that an unsymmetrical, covalently bound structure of the fluoride complex is energetically preferred over a symmetrically bridged species by 12.5 kcal/mol wikipedia.orgwikipedia.org. Spectroscopic studies of the perfluorinated boroxin suggested the coexistence of more than one type of complex in addition to the 1:1 adduct wikipedia.orgwikipedia.org. These findings highlight the utility of DFT in elucidating the complexation behavior and electronic structure of Boroxin, tris(perfluorophenyl)-. The strong electron-withdrawing nature of the pentafluorophenyl groups is expected to enhance the Lewis acidity of the boron centers, a feature that can be quantitatively assessed through DFT calculations of properties such as partial atomic charges and LUMO energies researchgate.net.

Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical calculations has become an indispensable tool for the structural elucidation of complex molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed and reliable approach for calculating NMR shielding tensors. uncw.edursc.orgnih.gov This method effectively addresses the gauge-origin problem, which arises from the dependence of the calculated magnetic properties on the choice of the coordinate system's origin.

The GIAO method, typically used in conjunction with Density Functional Theory (DFT), calculates the isotropic shielding values for each nucleus in a molecule. nih.govresearchgate.net These theoretical shielding values (σ) can then be converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR or CFCl₃ for ¹⁹F NMR. researchgate.net The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and the basis set. For perfluorinated compounds, basis sets that include diffuse functions, such as 6-31++G(d,p), have been shown to significantly reduce the deviation between calculated and experimental chemical shifts. nih.gov

While the GIAO/DFT approach is a powerful predictive tool, its specific application to Boroxin, tris(perfluorophenyl)- for the prediction of ¹¹B and ¹⁹F NMR chemical shifts is not extensively detailed in the available scientific literature. Nevertheless, the methodology stands as a critical technique for verifying proposed structures and understanding the electronic environment of the boron and fluorine nuclei within the boroxine ring and the perfluorophenyl substituents. Successful application of this method would allow for a direct comparison with experimental spectra, aiding in the precise assignment of resonance signals.

Quantum Chemical Modeling of Bonding Characteristics and Reactivity Pathways

Quantum chemical modeling provides fundamental insights into the bonding characteristics and potential reactivity of molecules. For Boroxin, tris(perfluorophenyl)-, such studies can illuminate the nature of the B-O and B-C bonds, the aromaticity of the boroxine ring, and the electronic effects of the pentafluorophenyl groups.

Bonding Characteristics:

Experimental determination of the molecular structure via single-crystal X-ray diffraction has provided precise data on the bonding characteristics of Boroxin, tris(perfluorophenyl)-. nih.govdoi.org The molecule features a central, six-membered B₃O₃ boroxine ring, which is essentially planar. nih.govdoi.org The three boron atoms are each bonded to a pentafluorophenyl group. These perfluorinated aryl rings are also planar and are oriented at a slight dihedral angle to the boroxine ring. nih.govdoi.org

Interactive Data Table: Selected Experimental Geometric Parameters for Boroxin, tris(perfluorophenyl)- nih.govdoi.org

Bond Lengths (Å)

| Bond | Length (Å) |

|---|---|

| B—O | ~1.38 |

| B—C | ~1.56 |

| C—F (average) | ~1.35 |

Bond Angles (°) and Dihedral Angles (°)

| Angle | Value (°) |

|---|---|

| O—B—O | ~120 |

| B—O—B | ~120 |

| Dihedral Angle (Boroxine/Phenyl) | ~8.7 |

Reactivity Pathways:

While detailed computational studies on the reactivity pathways of Boroxin, tris(perfluorophenyl)- are not widely reported, research on its precursor, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), offers a model for the types of reactions that can be investigated. nih.govresearchgate.netmdpi.com B(C₆F₅)₃ is a potent Lewis acid, and its reactivity is dominated by this characteristic. rsc.orgnih.gov Computational studies on B(C₆F₅)₃ often model:

Lewis Acid-Base Adduct Formation: Investigating the thermodynamics and kinetics of its interaction with various Lewis bases. researchgate.net

Hydride and Alkyl Abstraction: Modeling its role as a co-catalyst in polymerization by abstracting ligands from metal centers. nih.gov

Frustrated Lewis Pair (FLP) Chemistry: Calculating the energetics of reactions where steric hindrance prevents the formation of a classical adduct, leading to the activation of small molecules. researchgate.net

Similar computational approaches could be applied to Boroxin, tris(perfluorophenyl)- to explore its Lewis acidity, its potential to form adducts, and its catalytic activity. Such studies would involve mapping the potential energy surface for proposed reaction mechanisms, identifying transition states, and calculating activation energy barriers to predict the feasibility and kinetics of different pathways.

Correlation between Experimental Spectroscopic Data and Advanced Computational Predictions

A cornerstone of modern chemical research is the synergy between experimental measurements and theoretical calculations. For Boroxin, tris(perfluorophenyl)-, correlating experimental data with computational predictions is crucial for a comprehensive understanding of its structure and properties.

The primary experimental data available for this compound is its solid-state molecular structure, as determined by X-ray crystallography. nih.govdoi.org This provides a precise, static picture of the molecule with detailed geometric parameters.

Detailed Experimental Geometric Parameters for Boroxin, tris(perfluorophenyl)- nih.govdoi.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Boroxine Ring | Essentially Planar (r.m.s. deviation = 0.027 Å) |

| Pentafluorophenyl Rings | Essentially Planar (r.m.s. deviations = 0.004 and 0.001 Å) |

| Dihedral Angle (Boroxine vs. Phenyl Ring 1) | 8.64 (10)° |

| Dihedral Angle (Boroxine vs. Phenyl Ring 2) | 8.74 (12)° |

| Intermolecular Contacts | Short B···F contacts of 3.040 (2) and 3.1624 (12) Å |

Advanced computational methods, such as DFT, can be used to generate a theoretical model of the molecule. The first step is a geometry optimization, which calculates the lowest energy conformation of the molecule in the gas phase or with a solvent model. The resulting theoretical bond lengths, angles, and dihedral angles can be directly compared to the experimental X-ray data. A high degree of correlation between the calculated and experimental geometries provides confidence in the chosen theoretical model.

Once the model is validated against structural data, it can be used to predict other spectroscopic properties, such as NMR chemical shifts via the GIAO method. The accuracy of these predictions can then be assessed by comparison with experimental NMR spectra. For fluorinated compounds, DFT-based predictions of ¹⁹F NMR chemical shifts can often achieve a root mean square error of a few parts per million (ppm), which is sufficient to distinguish between different chemical environments and aid in spectral assignment. chemrxiv.orgnih.gov The correlation between predicted and experimental shifts is often linear, allowing for systematic corrections to improve predictive accuracy. rsc.orgresearchgate.net

For Boroxin, tris(perfluorophenyl)-, the detailed experimental structural data provides a robust benchmark for computational models. nih.govdoi.org While specific computational studies that directly correlate calculated NMR data with experimental spectra for this exact boroxine are not prevalent in the reviewed literature, the established success of these correlative methods for other complex fluorinated molecules demonstrates their potential utility and highlights an area for future research. nih.govresearchgate.net

Lewis Acidity and Anion Binding Properties of Boroxin, Tris Perfluorophenyl

Fundamental Principles of Lewis Acidity Modulation by Perfluorinated Aryl Groups

The Lewis acidity of boroxin, tris(perfluorophenyl)-, also known as tris(pentafluorophenyl)boroxin (PF), is significantly enhanced by the presence of the three perfluorinated phenyl groups attached to the boron atoms. nih.govacs.org The high electronegativity of the fluorine atoms imparts a strong inductive electron-withdrawing effect, pulling electron density away from the central boroxin ring. frontiersin.org This polarization creates a substantial electron deficiency at the boron centers, making them highly susceptible to attack by nucleophiles and thus increasing the compound's Lewis acidic character. The planar B₃O₃ core, surrounded by the paddle-wheel arrangement of the C₆F₅ groups, contributes to this pronounced acidity. wikipedia.org Computational studies on related tris(fluoroaryl)boranes have shown that the strategic placement of fluorine atoms, particularly at the ortho positions, significantly increases Lewis acidity. nih.gov This principle underscores the potent Lewis acid nature of tris(perfluorophenyl)boroxin, where every ortho, meta, and para position on the phenyl rings is fluorinated.

Specific Anion Binding Studies

The strong Lewis acidic nature of tris(perfluorophenyl)boroxin makes it an excellent candidate for anion binding, particularly with hard anions like fluoride (B91410).

Tris(perfluorophenyl)boroxin (PF) has been shown to bind fluoride anions effectively. nih.govacs.org Spectroscopic studies using ¹⁹F NMR and UV-vis have demonstrated that the primary stoichiometry of the fluoride anion binding to PF is 1:1. nih.govacs.org However, UV-vis spectroscopic investigations also suggest the co-existence of more than one type of complex in addition to the 1:1 adduct for this perfluorinated boroxin. nih.govacs.org The formation of these complexes is crucial for applications such as enhancing the solubility of otherwise insoluble salts like lithium fluoride in nonaqueous solvents. acs.org

Table 1: Stoichiometry of Fluoride Binding to Fluorinated Boroxins

| Boroxin Compound | Method | Observed Stoichiometry (Anion:Boroxin) | Notes |

| Tris(pentafluorophenyl)boroxin (PF) | ¹⁹F NMR, UV-vis | 1:1 | UV-vis data suggests the presence of additional complex species. nih.govacs.org |

| Tris(2,6-difluorophenyl)boroxin (DF) | ¹⁹F NMR, UV-vis | 1:1 | --- |

| Tris(2,4,6-trifluorophenyl)boroxin (TF) | ¹⁹F NMR, UV-vis | 1:1 | --- |

The mechanism of fluoride complexation involves the nucleophilic attack of the fluoride anion on one of the electrophilic boron centers of the boroxin ring. DFT calculations performed on related fluorinated boroxins indicate a preference for an unsymmetrical, covalently bound structure over a symmetrically bridged species. nih.gov In this unsymmetrical arrangement, the fluoride anion binds to a single boron atom, causing its hybridization to change from sp² to sp³. This leads to a distortion of the B₃O₃ ring. While the fluoride ion is bound to one boron, rapid equilibration of the anion among the three boron atoms can occur at ambient temperatures, resulting in a single averaged signal in the ¹⁹F NMR spectrum for the aromatic fluorine atoms. nih.gov

The pattern and extent of fluorination on the aryl groups are critical in determining the anion binding efficiency. nih.gov A systematic study comparing tris(pentafluorophenyl)boroxin (PF) with less fluorinated analogues like tris(2,6-difluorophenyl)boroxin (DF) and tris(2,4,6-trifluorophenyl)boroxin (TF) highlights this dependency. nih.govacs.org The higher degree of fluorination in PF leads to greater Lewis acidity and, consequently, a stronger interaction with fluoride anions. acs.org The electron-withdrawing capacity of the perfluorinated rings is essential for creating the highly electrophilic boron centers required for effective anion recognition and binding. psu.edursc.org This demonstrates that the binding efficiencies of boroxin-based receptors can be systematically fine-tuned by modifying the fluorination pattern of the aryl substituents. acs.org

Interactions with Other Nucleophilic Species

The potent Lewis acidity of tris(perfluorophenyl)boroxin extends to its interactions with nucleophilic donor solvents. In solvents like ethers or nitriles, the boroxin can form adducts where the solvent molecule coordinates to one of the boron centers. acs.orgresearchgate.net This interaction can be significant and may compete with the binding of other nucleophiles, such as fluoride anions. For instance, the radical anion of the related tris(pentafluorophenyl)borane (B72294) shows a decomposition rate in weakly coordinating solvents that is three orders of magnitude larger than in the donor solvent tetrahydrofuran, highlighting the profound effect of solvent coordination. researchgate.netrsc.org The formation of these solvent adducts is a critical factor to consider in any application, as the solvent can modulate the effective Lewis acidity and reactivity of the boroxin in solution. mdpi.com

Quantitative Assessment of Lewis Acid-Base Interactions

The Lewis acidity of Boroxin, tris(perfluorophenyl)- has been investigated through various spectroscopic and computational methods. These studies provide valuable insights into the strength of its interactions with Lewis bases, particularly anions.

Spectroscopic Studies:

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-vis) spectroscopy have been instrumental in characterizing the anion binding properties of tris(perfluorophenyl)boroxin. Studies involving the addition of fluoride ions to a solution of tris(perfluorophenyl)boroxin have shown a 1:1 binding stoichiometry. rsc.orgrsc.org This indicates that one molecule of the boroxin interacts with one fluoride anion.

While these spectroscopic methods confirm the binding event and its stoichiometry, they provide a more qualitative assessment of the Lewis acidity. For a more rigorous quantitative measure, other methods are typically employed for related organoboron compounds.

Computational Studies:

Density Functional Theory (DFT) calculations have been utilized to model the interaction between tris(perfluorophenyl)boroxin and fluoride ions. These calculations provide theoretical insights into the structure and stability of the resulting boroxin-fluoride complex. rsc.org For instance, DFT calculations (B3LYP/6-311G**) on the fluoride complex of the related tris(2,6-difluorophenyl)boroxin show a preference for an unsymmetrical, covalently bound structure over a symmetrically bridged one by 12.5 kcal/mol. rsc.org Such computational approaches are crucial for understanding the nature of the Lewis acid-base interaction at a molecular level.

Established Methods for Quantifying Lewis Acidity:

Two widely recognized methods for quantifying the Lewis acidity of boron compounds are the Gutmann-Beckett method and the calculation of Fluoride Ion Affinity (FIA).

Gutmann-Beckett Method: This experimental technique uses triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and measures the change in the ³¹P NMR chemical shift upon its interaction with a Lewis acid. acs.orgnih.gov The resulting value, known as the Acceptor Number (AN), provides a quantitative measure of Lewis acidity. For the well-studied Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, the Acceptor Number has been determined to be 82. acs.org While this method is extensively used for boranes, specific Gutmann-Beckett data for Boroxin, tris(perfluorophenyl)- is not readily available in the surveyed literature.

Fluoride Ion Affinity (FIA): FIA is a theoretical measure calculated as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. capes.gov.br It provides a direct measure of the Lewis acid's affinity for a hard anion. Higher FIA values indicate stronger Lewis acidity. For comparison, the calculated FIA for tris(pentafluorophenyl)borane is a key benchmark in assessing the strength of other Lewis acids. acs.org Although DFT calculations have been performed on the tris(perfluorophenyl)boroxin-fluoride complex, a specific FIA value for the boroxin has not been reported in the primary literature reviewed.

The following table provides a comparative view of the Lewis acidity of tris(pentafluorophenyl)borane, which serves as a benchmark for understanding the potential Lewis acidic strength of Boroxin, tris(perfluorophenyl)-.

| Compound Name | Method | Value | Reference |

| Tris(pentafluorophenyl)borane | Gutmann-Beckett Method | AN = 82 | acs.org |

This table will be updated as specific quantitative data for Boroxin, tris(perfluorophenyl)- becomes available in the literature.

Reactivity and Dynamic Behavior of Boroxin, Tris Perfluorophenyl

Intramolecular Exchange Dynamics and Rotational Barriers

The solid-state structure of tris(pentafluorophenyl)boroxin provides significant insight into its dynamic behavior. X-ray crystallography reveals that the central boroxine (B1236090) ring and the attached pentafluorophenyl rings are essentially planar structures. The molecule possesses a crystallographic twofold rotation axis that passes through one B-O-B axis of the boroxine ring and the center of the corresponding pentafluorophenyl ring.

| Structural Parameter | Value | Source |

| Boroxine Ring Geometry | Essentially Planar (r.m.s. deviation = 0.027 Å) | |

| Pentafluorophenyl Ring Geometry | Essentially Planar (r.m.s. deviation = 0.004 Å and 0.001 Å) | |

| Dihedral Angle (Boroxine to Ring 1) | 8.64 (10)° | |

| Dihedral Angle (Boroxine to Ring 2) | 8.74 (12)° |

Table 1: Key structural parameters for tris(pentafluorophenyl)boroxin, indicating the planarity and relative orientation of its constituent rings.

Chemical Transformation Pathways

The chemical behavior of tris(pentafluorophenyl)boroxin is characterized by reactions at both the Lewis acidic boron centers and the activated aromatic rings.

Boroxines are the anhydrides of their corresponding boronic acids. Tris(pentafluorophenyl)boroxin is formed from the intermolecular dehydration of three molecules of pentafluorophenylboronic acid. This reaction is a reversible equilibrium. In the presence of water, the boroxine ring can undergo hydrolysis to regenerate the boronic acid.

| Reaction | Reactant(s) | Product(s) | Conditions | Source |

| Dehydration | 3 x Pentafluorophenylboronic acid | 1 x Tris(pentafluorophenyl)boroxin + 3 x Water | Thermal | acs.org |

| Hydrolysis | 1 x Tris(pentafluorophenyl)boroxin + 3 x Water | 3 x Pentafluorophenylboronic acid | Presence of H₂O | researchgate.net |

Table 2: The reversible equilibrium between pentafluorophenylboronic acid and its anhydride, tris(pentafluorophenyl)boroxin.

This equilibrium is well-established for arylboronic acids and is confirmed for the perfluorinated derivative by the observation that commercial samples of pentafluorophenylboronic acid contain varying amounts of the boroxine anhydride. researchgate.netrsc.org The process can be studied using a variety of analytical techniques, including Nuclear Magnetic Resonance (NMR), Raman spectroscopy, and thermogravimetric analysis (TGA), which can track the conversion between the two species. researchgate.net

Tris(pentafluorophenyl)boroxin can undergo substitution reactions at two distinct sites: addition to the electron-deficient boron atoms and displacement of fluorine on the pentafluorophenyl rings.

At Boron Centers: The electron-withdrawing nature of the C₆F₅ groups enhances the Lewis acidity of the boron atoms in the boroxine ring. This allows the compound to act as an anion receptor, binding Lewis bases. A notable example is its reaction with fluoride (B91410) ions. acs.org Studies using ¹⁹F and ¹¹B NMR spectroscopy have confirmed that tris(pentafluorophenyl)boroxin binds fluoride anions in a 1:1 stoichiometry, forming a stable boroxin-fluoride complex. acs.orgrsc.org This high fluoride affinity is a direct consequence of the extensive fluorination of the molecule.

At Aryl Centers: The pentafluorophenyl group is highly activated towards nucleophilic aromatic substitution (SₙAr), particularly at the fluorine atom in the para-position (C-4). nih.govscispace.com This reactivity is a well-documented characteristic of pentafluorophenyl-substituted compounds, including porphyrins and phosphines. nih.govscispace.comresearchgate.net Nucleophiles such as amines, alcohols, and thiols can displace the para-fluorine atom to form new C-N, C-O, or C-S bonds. nih.govscispace.com While this reaction has been extensively studied on other C₆F₅-containing molecules, it represents a primary pathway for the functionalization of the aryl rings of tris(pentafluorophenyl)boroxin.

While the reactivity of tris(pentafluorophenyl)boroxin with nucleophiles and its hydrolysis are established, its behavior under oxidative conditions is not extensively documented in the available scientific literature. Research into the related compound, tris(pentafluorophenyl)borane (B72294), has detailed its one-electron reduction to form a radical anion, but analogous studies on the oxidative pathways of the boroxine are limited. researchgate.net Therefore, specific oxidative transformations leading to novel boron-containing derivatives from tris(pentafluorophenyl)boroxin remain an area for future investigation.

Advanced Research Applications in Materials Science and Catalytic Principles

Anion Receptors for Electrochemical Energy Storage Systems

Tris(perfluorophenyl)boroxin has been investigated as a potent anion receptor, a molecule designed to selectively bind with and sequester anions. This capability is particularly valuable in the electrolytes of electrochemical energy storage devices, where controlling ion flow is paramount to performance.

The primary mechanism by which tris(perfluorophenyl)boroxin enhances ionic conductivity in lithium-based electrolytes is through its function as a Lewis acid anion binder. The boron atoms in the boroxine (B1236090) ring are electron-deficient, a characteristic greatly amplified by the attached electron-withdrawing pentafluorophenyl rings. acs.org This allows the molecule to effectively bind with anions from the dissolved lithium salt. acs.orgresearchgate.net

This anion-trapping effect leads to several beneficial outcomes:

Increased Dissociation of Lithium Salts: By sequestering the anion, the boroxin additive shifts the equilibrium of the lithium salt (e.g., LiX ⇌ Li⁺ + X⁻) to the right, increasing the number of free, charge-carrying Li⁺ ions. researchgate.net

Enhanced Li⁺ Transference Number (t+): The transference number is the fraction of the total ionic current carried by a specific ion. In standard electrolytes, both cations and anions move under an electric field. By immobilizing the anions, the boroxin ensures that the Li⁺ ions are the dominant charge carriers, increasing the t+ value. researchgate.net A higher t+ is desirable as it reduces concentration gradients and improves the power density of the battery.

Research on a series of fluorinated boroxines, including tris(pentafluorophenyl)boroxin (PF), has quantified their effect on ionic conductivity. The stoichiometry of anion binding has been shown to be 1:1. nih.govacs.org In a comparative study, the ionic conductivities of electrolytes containing different fluorinated boroxines were measured, demonstrating their potential. acs.org

Table 1: Ionic Conductivity of Electrolytes with Fluorinated Boroxin Anion Receptors

| Anion Receptor Additive | Relative Ionic Conductivity |

| Tris(pentafluorophenyl)boroxin (PF) | Highest |

| Tris(2,6-difluorophenyl)boroxin (DF) | Intermediate |

| Tris(2,4,6-trifluorophenyl)boroxin (TF) | Lowest |

This table illustrates the relative ionic conductivities of electrolytes containing different fluorinated boroxins. Tris(pentafluorophenyl)boroxin (PF) showed the highest conductivity in the study, performing similarly to the well-known anion receptor tris(pentafluorophenyl)borane (B72294) (TPFPB) at the same molarity. acs.org

The ability of tris(perfluorophenyl)boroxin to function as an effective anion receptor has also led to its exploration in dual-ion batteries (DIBs). nih.govacs.org Unlike conventional LIBs where only lithium ions shuttle between the electrodes, DIBs involve the intercalation of both cations (e.g., Li⁺) into the anode and anions from the electrolyte into the cathode during charging. The performance of a DIB is therefore highly dependent on the efficient and reversible intercalation of anions. By using additives like tris(perfluorophenyl)boroxin, it is possible to influence the anion's behavior, potentially improving the stability and efficiency of the anion intercalation process at the cathode. nih.govacs.org

Building Blocks for Hierarchical and Functional Materials

The rigid, planar, and symmetric structure of the boroxine ring, combined with the functional handles provided by its aryl substituents, makes tris(perfluorophenyl)boroxin a valuable building block for creating highly ordered, porous materials.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity. The boroxine ring, formed by the reversible dehydration of boronic acids, is a common linkage in the synthesis of COFs. researchgate.net The trigonal planar geometry of the boroxine core serves as an ideal node for forming two-dimensional (2D) honeycomb-type lattices. nih.gov These 2D layers can then stack in an eclipsed fashion to create a three-dimensional material with permanent porosity. nih.gov

While many boroxine-linked COFs use simpler phenyl or other functionalized linkers, the principles extend to the use of perfluorophenyl groups. Integrating tris(perfluorophenyl)boroxin or its precursor, pentafluorophenylboronic acid, into a COF structure would impart strong Lewis acidic sites directly into the framework's pores. This can be used to create materials with high surface areas and tailored chemical properties for applications in selective gas adsorption, separation, and catalysis. researchgate.netrsc.org The synthesis of such COFs can be achieved through solvothermal methods or more rapid and solvent-reduced mechanochemical techniques. researchgate.net

Self-healing polymers are materials capable of autonomously repairing damage. nih.gov One major strategy for creating such materials is to incorporate dynamic covalent bonds into the polymer network. rsc.org These bonds can break and reform under specific stimuli, such as heat or light, allowing the material to mend cracks and recover its mechanical properties. rsc.orgnih.gov

The B-O bonds within a boroxine ring are dynamic and reversible. The ring exists in equilibrium with its boronic acid precursor, an equilibrium that is sensitive to the presence of water. This dynamic covalent nature can be harnessed to design self-healing materials. By incorporating the tris(perfluorophenyl)boroxin moiety into a larger polymer network, the reversible nature of the boroxine linkage can act as a sacrificial and reformable bond. When the material is damaged, these bonds can break and subsequently reform across the damaged interface upon application of a stimulus (e.g., heat), effectively "healing" the material. This approach, widely explored with boronic esters, is directly applicable to the boroxine ring system for creating robust, repairable polymer networks. rsc.org

Precursors for Boron/Fluorine Dual-Doped Carbon Nanomaterials

The unique elemental composition of tris(perfluorophenyl)boroxin and its analogs makes them ideal single-source precursors for the synthesis of advanced carbon nanomaterials co-doped with both boron and fluorine. Research has demonstrated the successful synthesis of boron/fluorine dual-doped carbon nanoparticles through a one-step solution plasma (SP) process. rsc.orgrsc.org In this method, a boron- and fluorine-containing heterocyclic compound, such as a fluorinated phenylboroxin, is mixed with a carbon source like toluene. rsc.orgrsc.org

The application of solution plasma to this mixture results in the generation of turbostratic carbons, which are characterized by a graphitic structure with a high degree of disorder and numerous structural defect sites. rsc.org These defects, along with the incorporated heteroatoms, are crucial for the material's catalytic properties. X-ray photoelectron spectroscopy (XPS) and elemental analysis confirm the successful incorporation of both boron and fluorine into the carbon lattice. rsc.org The carbon atoms are found to primarily interact with fluorine through semi-ionic C–F bonds. rsc.org

While these dual-doped carbon nanoparticles have shown acceptable activity for the oxygen reduction reaction (ORR) in alkaline solutions, their primary pathway involves a two-electron transfer. rsc.orgrsc.org This is notable because it proceeds with a lower generation of unstable peroxide species compared to undoped or solely boron-doped carbon nanoparticles synthesized by similar methods. rsc.org

Table 1: Fluorinated Boroxin Precursors for B/F Dual-Doped Carbon Nanoparticles

| Precursor Compound | Carbon Source | Synthesis Method | Resulting Material | Key Finding |

|---|---|---|---|---|

| 2,4,6-tris(4-fluorophenyl)boroxin | Toluene | Solution Plasma (SP) | Boron/fluorine dual-doped carbon nanoparticles | Successful one-step synthesis of dual-doped carbons. rsc.orgrsc.org |

| 2,4,6-tris(3,4-difluorophenyl)boroxin | Toluene | Solution Plasma (SP) | Boron/fluorine dual-doped carbon nanoparticles | Resulting materials are turbostratic carbons with structural defects. rsc.org |

Lewis Acidic Activation Principles in Organic Transformations

The potent Lewis acidity of perfluorophenyl-substituted boron compounds is central to their catalytic activity. This reactivity is primarily attributed to the powerful electron-withdrawing nature of the perfluorophenyl (C₆F₅) groups, which significantly increases the electrophilicity of the boron center and its ability to accept electron pairs from donor molecules. researchgate.netunivaq.it

Fundamental Mechanisms of Lewis Acid Catalysis by Boroxin, tris(perfluorophenyl)-

The catalytic action of tris(perfluorophenyl)boroxin is rooted in the principles established for the closely related and extensively studied Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃). The fundamental mechanism involves the boron atom's vacant p-orbital readily accepting electrons from a Lewis base substrate. univaq.it This interaction activates the substrate for subsequent chemical transformation.

A key mechanistic feature is the ability of this class of boranes to activate Si-H bonds in silanes. mdpi.com Rather than a simple carbonyl activation pathway seen with other Lewis acids, B(C₆F₅)₃ can activate the silane (B1218182) directly. mdpi.comnih.gov This creates a highly reactive silylium-like species that facilitates nucleophilic attack from a carbonyl substrate, a novel role for the borane (B79455) catalyst. mdpi.com Furthermore, the fluorine atoms on the pentafluorophenyl rings are not merely passive electron-withdrawing groups; they can engage in electrostatic interactions or hydrogen bonding with substrates, stabilizing transition states and enhancing catalytic reactivity. univaq.itmdpi.com In some reactions, the borane can abstract a hydride from a silicon atom, forming an unstable (C₆F₅)₃BH⁻ anion, which can then act as a hydride donor to an electrophilic center. mdpi.com

Role in Lewis Acid-Base Adduct Formation for Substrate Activation

The formation of a Lewis acid-base adduct is the initial and critical step in many catalyzed reactions. Tris(pentafluorophenyl)borane has been shown to form stable complexes with a wide variety of Lewis bases, including nitriles, isonitriles, amines, and phosphines. acs.orgresearchgate.net The coordination of a substrate to the electron-deficient boron center effectively activates it. For example, when nitriles coordinate to B(C₆F₅)₃, there is a substantial and observable increase in the C≡N bond strength, which alters the reactivity of the molecule. acs.org

The bonding in these L–B(C₆F₅)₃ complexes is dominated by electrostatic interaction. acs.org However, the significant steric bulk of the three perfluorophenyl groups can also play a crucial role. In some cases, it inhibits the formation of a classic, tightly bound Lewis adduct. This phenomenon gives rise to "frustrated Lewis pairs" (FLPs), where the unquenched reactivity of the borane and the base can be harnessed for unique chemical transformations, such as the activation of small molecules. univaq.it The interaction is so specific that for certain sterically hindered and non-symmetric triaryl-boranes, multiple diastereomeric adducts can form with a single Lewis base, a phenomenon described as single-centered but multiple Lewis acidity. nih.gov

Table 2: Examples of Lewis Acid-Base Adducts and Activated Substrates

| Lewis Base / Substrate | Boron Compound | Type of Interaction / Adduct | Resulting Activation / Reaction |

|---|---|---|---|

| Nitriles (R-CN) | B(C₆F₅)₃ | Stable (C₆F₅)₃B·NCR adduct | Increased C≡N bond strength, substrate activation. acs.org |

| Amines | B(C₆F₅)₃ | B–N coordination adduct | Facilitates N-alkylation and dehydrogenative coupling reactions. univaq.itresearchgate.net |

| Hydrosilanes (R₃SiH) | B(C₆F₅)₃ | Si-H bond activation, (C₆F₅)₃BH⁻ formation | Enables hydride transfer for reduction of carbonyls and other functional groups. mdpi.commdpi.com |

Supramolecular Assembly and Molecular Recognition

The defined geometry and strong interaction capabilities of perfluorophenyl-boron compounds make them valuable building blocks in supramolecular chemistry for creating ordered, functional architectures.

Design of Receptors for Specific Small Molecule Recognition

The principles of molecular recognition can be effectively implemented using scaffolds based on tris(pentafluorophenyl)boron. A key strategy involves using an adduct of the primary Lewis acid as a functional building block. For instance, the ammonia (B1221849) adduct, (C₆F₅)₃B·NH₃, serves as a potent tri-functional hydrogen-bond donor. nih.gov

By co-crystallizing this adduct with various hydrogen-bond acceptors, it is possible to construct a range of "supermolecules" without displacing the ammonia from the boron center. nih.gov The resulting solid-state architecture is dictated entirely by the choice of the acceptor molecule, demonstrating a clear form of molecular recognition. The complexity of these assemblies can be precisely controlled, ranging from simple hydrogen-bonded pairs with monodentate acceptors to infinite one- and two-dimensional networks with divergent acceptors. nih.gov This approach sets the stage for designing crystalline materials with predictable structures and cavities for recognizing specific small molecules. nih.govnih.gov

Table 3: Supramolecular Architectures from (C₆F₅)₃B·NH₃ and H-Bond Acceptors

| H-Bond Acceptor | Type of Acceptor | Resulting Supramolecular Architecture |

|---|---|---|

| Acetonitrile (MeCN) | Monodentate | Simple hydrogen-bonded pair: (C₆F₅)₃B·NH₃·NCMe. nih.gov |

| 15-Crown-5 | Macrocyclic | Complexation involving all three N-H groups. nih.gov |

| Pyrazine | Divergent Bidentate | Infinite one-dimensional chains. nih.gov |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Divergent Bidentate | Infinite one-dimensional chains. nih.gov |

Formation of Boron-Nitrogen Based Supramolecular Architectures

The strong interaction between electron-deficient boron centers and electron-rich nitrogen atoms is a powerful driving force for self-assembly. Researchers have explored the creation of B–N based supramolecular systems by combining tris(pentafluorophenyl)borane (TFPB) with various triphenylamine (B166846) (TPA) derivatives. tue.nlresearchgate.net These systems are designed to form noncovalent, charge-transfer polymers. tue.nlthieme-connect.de

The success of forming stable, long-range ordered B–N systems depends on a delicate balance between the donor-acceptor strength of the TPA and TFPB components and the other non-covalent interactions (e.g., hydrogen bonding, π-stacking) that drive the supramolecular polymerization. tue.nlresearchgate.net Spectroscopic analyses show that TFPB can interact with amide-based triphenylamine polymers in complex ways, potentially forming dimers or larger chiral aggregates depending on the specific structure of the amine. tue.nl This work highlights the potential for using commercially available, air-stable boron compounds to design functional materials based on B–N frustrated Lewis pairs, which have intriguing properties for catalysis and materials science. researchgate.netthieme-connect.de The general potency of boronic acids and their derivatives to act as both hydrogen bond donors and acceptors makes them highly versatile in the field of supramolecular chemistry. nih.gov

Dynamic Covalent Linkages in Self-Assembled Systems

The exploration of dynamic covalent chemistry has opened new avenues for the creation of "smart" materials capable of self-assembly, error correction, and environmental adaptation. Within this field, boroxine-based structures are of significant interest due to the reversible nature of the B-O bond. While research into the specific applications of Boroxin, tris(perfluorophenyl)- in dynamic covalent linkages and self-assembled systems is not extensively documented in publicly available literature, the principles governing the behavior of analogous boroxine systems provide a framework for understanding its potential.

The formation of a boroxine ring is a dynamic dehydration process involving three molecules of a boronic acid, in this case, pentafluorophenylboronic acid. The equilibrium between the boronic acid and the corresponding boroxine can be influenced by factors such as solvent, temperature, and concentration. This inherent reversibility is the key to its potential use in dynamic covalent systems.

The highly fluorinated nature of the phenyl rings in Boroxin, tris(perfluorophenyl)- would impart unique properties to any resulting self-assembled system. The strong electron-withdrawing effect of the fluorine atoms significantly increases the Lewis acidity of the boron centers compared to non-fluorinated analogues like triphenylboroxine. This enhanced acidity could lead to stronger and more directional interactions with Lewis bases, a fundamental aspect of creating ordered supramolecular structures.

Furthermore, the presence of perfluorophenyl groups can introduce specific intermolecular interactions, such as fluorous-fluorous interactions and halogen bonding, which can be exploited to guide the self-assembly process and stabilize the resulting architectures. These interactions, coupled with the dynamic nature of the boroxine core, could enable the formation of complex and responsive materials.

While direct experimental studies on the role of Boroxin, tris(perfluorophenyl)- in self-healing polymers or vitrimers are not readily found, the foundational chemistry of boroxine exchange suggests its potential utility. In such materials, the reversible breakage and reformation of the B-O bonds within the boroxine ring under specific stimuli (e.g., heat or pH change) could allow for network rearrangement and repair. The high thermal and chemical stability often associated with fluorinated compounds could also be advantageous in developing robust materials.

Future Research Directions and Emerging Concepts in Boroxin, Tris Perfluorophenyl Chemistry

Development of Next-Generation Synthetic Methodologies

The primary and established method for synthesizing Boroxin, tris(perfluorophenyl)- involves the thermal dehydrative cyclization of its corresponding boronic acid, Pentafluorophenylboronic acid. acs.org This condensation reaction, where three molecules of the boronic acid eliminate three molecules of water to form the stable six-membered boroxine (B1236090) ring, is effective but also highlights areas for methodological advancement.

Future research is anticipated to focus on developing more efficient, controlled, and scalable synthetic protocols. This includes the exploration of novel dehydrating agents that can operate under milder conditions, potentially avoiding the high temperatures that can lead to side reactions or impurities. Furthermore, the adaptation of this condensation reaction to continuous flow systems presents a significant opportunity. Flow chemistry could offer superior control over reaction parameters such as temperature, residence time, and stoichiometry, leading to higher purity, improved yields, and safer operational conditions. Drawing inspiration from other condensation reactions, the use of activating agents or catalytic systems to facilitate the B-O bond formation represents another promising avenue for next-generation synthetic methodologies.

Advanced Computational Design and Predictive Modeling for Boroxin-Based Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex molecules. For Boroxin, tris(perfluorophenyl)-, computational models are crucial for elucidating its electronic structure, reactivity, and interactions with other species.

Recent studies have employed DFT calculations at the B3LYP/6-311G** level of theory to investigate the structures of fluorinated boroxines and their complexes with fluoride (B91410) anions. nih.gov These computational models have been instrumental in confirming the geometries of Boroxin, tris(perfluorophenyl)-fluoride complexes and have shown that a 1:1 binding stoichiometry is typical. acs.orgnih.gov For instance, calculations on the related tris(2,6-difluorophenyl)boroxin revealed that an unsymmetrical, covalently bound fluoride complex is energetically favored over a symmetrically bridged species by 12.5 kcal/mol. nih.gov This type of predictive modeling allows researchers to screen potential applications and design new boroxine-based systems with tailored properties without the immediate need for extensive empirical synthesis and testing. Future efforts will likely focus on developing more sophisticated models to predict the photophysical properties of boroxine-containing materials, their behavior in complex biological environments, and their potential catalytic activities.

Table 1: Calculated Properties of Fluorinated Boroxin-Fluoride Complexes

| Boroxin Derivative | Complex Type | Calculated Energy Difference (kcal/mol) | Key Observation |

|---|---|---|---|

| Tris(2,6-difluorophenyl)boroxin | Unsymmetrical vs. Symmetrical Fluoride Complex | 12.5 | Unsymmetrical, covalently bound structure is preferred. nih.gov |

| Tris(perfluorophenyl)boroxin | 1:1 Fluoride Complex | - | 1:1 stoichiometry confirmed by NMR and UV-vis spectroscopy. acs.orgnih.gov |

This table is generated based on data from DFT calculations and spectroscopic studies.

Expansion of Anion Binding Applications Beyond Energy Storage

The strong Lewis acidity of the three boron centers in Boroxin, tris(perfluorophenyl)-, conferred by the electron-withdrawing perfluorophenyl groups, makes it an excellent receptor for anions. While much of the initial research has focused on its application as an anion receptor in lithium-ion batteries to improve ionic conductivity, there is a growing interest in expanding its use to other areas. acs.orgnih.gov

A particularly promising direction is the development of colorimetric and fluorescent sensors for environmentally or biologically important anions. researchgate.net The interaction of an anion, such as fluoride, with the boron centers of the boroxine can induce a measurable change in the molecule's electronic or photophysical properties, leading to a visual signal. The high affinity and selectivity for specific anions can be fine-tuned by modifying the substituents on the phenyl rings. Beyond simple detection, these boroxines could be developed as anionophores to facilitate the transport of anions across lipid membranes, with potential applications in biomedical research. Furthermore, the ability to bind and sequester specific anions could be harnessed for applications in catalysis or environmental remediation.

Exploration of Boroxin, tris(perfluorophenyl)-, in Frustrated Lewis Pair (FLP) Chemistry Principles

Frustrated Lewis Pair (FLP) chemistry involves the use of a sterically hindered Lewis acid and Lewis base that are unable to form a classical adduct. wikipedia.org This "frustrated" state leaves both the acid and base with unquenched reactivity, enabling them to cooperatively activate a variety of small molecules, most notably dihydrogen (H₂). wikipedia.org The archetypal Lewis acid used in الخارجية FLP chemistry is Tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, a monomeric cousin of the boroxine. wikipedia.orgwikipedia.org

The exploration of Boroxin, tris(perfluorophenyl)- itself within FLP chemistry is an emerging and largely conceptual frontier. The boroxine ring presents three trigonal planar boron centers, each possessing Lewis acidic character. It is conceivable that these boron sites could function as the Lewis acidic component of an FLP. However, the steric environment around each boron atom within the boroxine ring is different from that of the monomeric borane (B79455). Future research will need to investigate whether the boroxine can be paired with a suitably bulky Lewis base to create a frustrated system. Theoretical studies will be critical in modeling the interactions between the boroxine and various Lewis bases to predict the feasibility of FLP formation and subsequent small molecule activation. Experimental verification of such reactivity would significantly expand the scope of FLP chemistry and introduce a potentially recyclable, multifunctional Lewis acid component.

Integration into Multifunctional and Responsive Advanced Materials

The incorporation of Boroxin, tris(perfluorophenyl)- into polymers and other materials is a key strategy for creating advanced functional systems. Boron-containing compounds are increasingly recognized for their utility in stimuli-responsive materials, which can change their properties in response to external triggers like light, heat, or chemical analytes. rsc.orgresearchgate.netrsc.org

The inherent Lewis acidity and anion-binding capabilities of the tris(perfluorophenyl)boroxin moiety make it an ideal functional group for creating responsive materials. Polymers containing these boroxine units could exhibit sensitivity to pH or the presence of specific anions like fluoride. mdpi.com For example, the binding of an anion could alter the polymer's conformation, solubility, or optical properties, leading to a "smart" material. Research has shown that polymers incorporating dynamic covalent boroxine moieties can exhibit tunable, multi-responsive behaviors. researchgate.net By integrating Boroxin, tris(perfluorophenyl)-, as either a pendant group or a cross-linker in polymer chains, it is possible to design novel hydrogels, elastomers, or coatings that respond to their environment in a predictable and useful manner. This could lead to the development of new chemical sensors, self-healing materials, or controlled-release systems. mdpi.comnih.gov

Q & A

Q. What is the molecular structure of tris(perfluorophenyl)boroxin, and how does its electronic configuration influence reactivity?

Tris(perfluorophenyl)boroxin (C₁₈B₃F₁₅O₃) consists of a boroxin ring (B₃O₃) with three perfluorophenyl groups attached. The electron-withdrawing fluorine atoms create a Lewis acidic boron center, enhancing its ability to coordinate with electron-rich species. This property is critical in catalysis, such as facilitating C–F bond activation in fluorinated substrates .

Q. What are the standard synthetic routes for tris(perfluorophenyl)boroxin, and what are their typical yields?

Two common methods include:

- Grignard route : Reacting boron tribromide with perfluorophenylmagnesium bromide, yielding ~39% after purification .

- Transesterification : Using trimethyl borate and perfluorophenol under anhydrous conditions, achieving ~50% yield . Note: Yield variations arise from differences in reaction conditions (e.g., solvent purity, temperature control) .

Q. How can researchers verify the purity and identity of tris(perfluorophenyl)boroxin post-synthesis?

- ¹⁹F NMR : Confirm fluorine environment symmetry (single peak for equivalent F atoms).

- Elemental analysis : Match experimental B, F, and O percentages with theoretical values (e.g., B: 6.3%, F: 55.8%).

- X-ray crystallography : Resolve boroxin ring geometry and fluorine substitution patterns .

Advanced Research Questions

Q. How can discrepancies in reported catalytic activity of tris(perfluorophenyl)boroxin be systematically analyzed?

Use the PICO framework to isolate variables:

- Population : Catalyst-substrate system (e.g., fluoropolymer synthesis).

- Intervention : Reaction conditions (temperature, solvent polarity).

- Comparison : Benchmark against alternative catalysts (e.g., B(C₆F₅)₃).

- Outcome : Quantify turnover frequency (TOF) and selectivity. Contradictions often stem from unaccounted solvent effects or trace moisture deactivating the catalyst .

Q. What experimental strategies mitigate hydrolysis of tris(perfluorophenyl)boroxin in aqueous-phase reactions?

- Anhydrous techniques : Use Schlenk lines or gloveboxes for reagent handling.

- Stabilizing ligands : Introduce sterically hindered bases (e.g., 2,6-lutidine) to protect the boron center.

- In situ monitoring : Track hydrolysis via ¹¹B NMR to adjust reaction dynamics .

Q. How can computational methods complement experimental studies on tris(perfluorophenyl)boroxin’s reactivity?

- DFT calculations : Predict Lewis acidity (e.g., Fukui indices) and transition states for fluorination reactions.

- Molecular dynamics : Simulate solvent interactions affecting catalytic cycles.

- Data validation : Cross-reference computed ¹⁹F NMR shifts with experimental spectra to refine models .

Q. What are the challenges in scaling up tris(perfluorophenyl)boroxin synthesis for reproducible bulk production?

- Purification : Column chromatography is inefficient for large batches; switch to fractional crystallization.

- Safety : Perfluorophenyl intermediates are moisture-sensitive; implement strict inert gas protocols.

- Yield optimization : Use design of experiments (DoE) to identify critical factors (e.g., stoichiometry, reflux time) .

Methodological Guidance

Q. How to design a robust study on tris(perfluorophenyl)boroxin’s application in C–F bond functionalization?

- Literature review : Use SciFinder with keywords: "tris(perfluorophenyl)boroxin" + "C–F activation" + "mechanism". Filter by citation count to prioritize seminal works .

- Control experiments : Compare catalytic performance with/without boroxin to isolate its role.

- Data reporting : Include TOF, selectivity, and full spectroscopic characterization (supplemental data) to ensure reproducibility .

Q. What criteria should guide the selection of tris(perfluorophenyl)boroxin for asymmetric catalysis?

Apply the FINER framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.